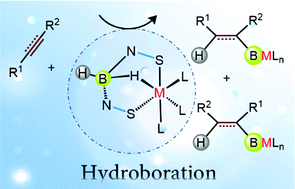Hydroboration reactions using transition metal borane and borate complexes: an overview
Dalton Transactions Pub Date: 2022-01-06 DOI: 10.1039/D1DT04289K
Abstract
In recent years, the chemistry of transition metal borane and borate complexes has advanced fast with reasonable growth. Frequent utilisation of these complexes in hydrofunctionalisation reactions is one of the key driving forces for their development. As a result, the important role of borate complexes in the hydroboration/hydrosilylation/hydroamination of unsaturated organic species has been successfully demonstrated together with the isolation of many different boron-containing transition metal complexes such as borataallyl, vinylborane, silyl complexes featuring the known bonding modes of boron. Both the uncatalysed and catalysed hydroboration reactions using the transition metal borane/borate complexes are known, which show these complexes’ huge potential. Careful investigation and fine-tuning of the electronic and steric properties of the borane/borate ligands has facilitated the synthesis of these transition metal complexes which are convenient for use in the hydroboration reactions. Furthermore, the systematic development of this field has established the connection between the structure and reactivity of these complexes and their utilisation in hydroboration reactions. This Frontier sheds light on the recent developments that have been made with hydroboration reactions using transition metal borane/borate complexes. Also, in this Frontier we have provided meaningful synthetic methods to make new boron-containing transition metal complexes together with mechanistic insights for some of these reactions.


Recommended Literature
- [1] Magnetically frustrated synthetic end member Mn2(PO4)OH in the triplite–triploidite family†
- [2] Inside back cover
- [3] Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes†
- [4] Green synthesis of yellow-green emissive silicon nanoparticles and their application for the sensitive fluorescence detection of bilirubin†
- [5] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [6] Synthesis of a bimetallic conducting nano-hybrid composite of Au–Pt@PEDOT exhibiting fluorescence†
- [7] An interconnected porous Au3Pt film on Ni foam: an efficient electrocatalyst for alkaline hydrogen evolution reaction†
- [8] Oxidative cyclization of alkenoic acids promoted by AgOAc†
- [9] Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
- [10] Label-free offline versus online activity methods for nucleoside diphosphate kinase b using high performance liquid chromatography

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 16478-52-7
-
CAS no.: 1076-07-9
-
CAS no.: 10432-84-5









